Sodium 4-ethynylbenzoate

Descripción general

Descripción

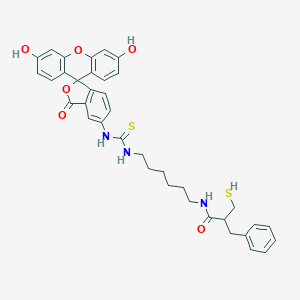

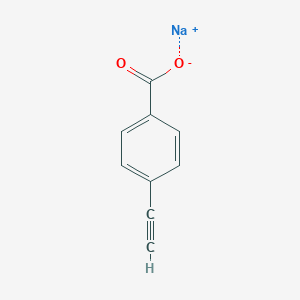

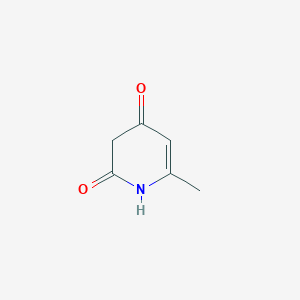

Sodium 4-ethynylbenzoate is a chemical compound with the empirical formula C9H5NaO2 and a molecular weight of 168.12 . It is also known by other names such as 4-ethynylbenzoic acid sodium salt .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string[Na+].[O-]C(=O)c1ccc(cc1)C#C . This indicates that the molecule consists of a sodium ion (Na+) and a 4-ethynylbenzoate ion, which is a benzoate ion with an ethynyl group attached to the 4th carbon of the benzene ring . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 168.13 g/mol .Aplicaciones Científicas De Investigación

Coordination-Driven Self-Assembly

Sodium 4-ethynylbenzoate is utilized in the self-assembly of discrete macrocyclic species. In a study, it was found that flexible, ambidentate pyridyl-carboxylate based donor ligands, which include variants of sodium ethynylbenzoate, self-assemble into discrete macrocycles rather than infinite networks when combined with platinum-containing acceptors. This process results in the formation of unique supramolecular structures (Chi et al., 2006).

Synthesis of Functional Poly(Phenylacetylenes)

In polymer chemistry, this compound plays a role in the synthesis of functional poly(phenylacetylenes). Research has demonstrated that different isomers of ethynylbenzoates can be polymerized using various catalysts to produce polymers with varying molecular weights and structures. These polymers have shown differing reactivities towards amines, and their UV-vis spectra exhibited significant shifts, indicating changes in the conjugated polymer backbone (Pauly & Théato, 2011); (Pauly & Théato, 2012).

Chiroptical Property Switching

This compound is involved in the development of materials with chiroptical properties. For instance, a study explored the use of poly(4'-ethynylbenzo-15-crown-5) in a system exhibiting thermoresponsive chiral on-off switching properties. This demonstrated the potential for creating materials with tunable optical properties under varying temperature conditions (Sakai et al., 2006).

Fluorescent Labeling in Bacterial Cells

This compound is used as a fluorogenic and chromogenic probe for bacterial strains. A study showed that 3-Ethynylbenzoate, a related compound, could fluorescently label bacterial cells with induced toluene-degrading enzymes, providing a method for direct physiological analysis of these cells (Clingenpeel et al., 2005).

Solar Cell Applications

In the field of solar energy, this compound-related compounds have been investigated for their use in dye-sensitized solar cells. Research on phenanthrocarbazole dyes with various electron-acceptors, including ethynylbenzoate derivatives, has shown the potential for high power conversion efficiencies and stability in solar cell applications (Yang et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

sodium;4-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLAFDQGACQAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635813 | |

| Record name | Sodium 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144693-65-2 | |

| Record name | Sodium 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)

![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)

![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)